3-Fluoro-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid 3-Fluoro-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17811163
InChI: InChI=1S/C9H7FN2O3/c1-2-5-15-12-8-7(10)6(9(13)14)3-4-11-8/h1,3-4H,5H2,(H,11,12)(H,13,14)
SMILES:
Molecular Formula: C9H7FN2O3
Molecular Weight: 210.16 g/mol

3-Fluoro-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid

CAS No.:

Cat. No.: VC17811163

Molecular Formula: C9H7FN2O3

Molecular Weight: 210.16 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid -

Specification

Molecular Formula C9H7FN2O3
Molecular Weight 210.16 g/mol
IUPAC Name 3-fluoro-2-(prop-2-ynoxyamino)pyridine-4-carboxylic acid
Standard InChI InChI=1S/C9H7FN2O3/c1-2-5-15-12-8-7(10)6(9(13)14)3-4-11-8/h1,3-4H,5H2,(H,11,12)(H,13,14)
Standard InChI Key HLILPBHDKMCBTB-UHFFFAOYSA-N
Canonical SMILES C#CCONC1=NC=CC(=C1F)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a pyridine core substituted at three positions:

  • Position 2: An amino group connected via a propargyloxy (CH2CC\text{CH}_2\text{C}\equiv\text{C}) linker.

  • Position 3: A fluorine atom, enhancing electronegativity and influencing electronic distribution.

  • Position 4: A carboxylic acid (COOH\text{COOH}) group, enabling hydrogen bonding and solubility modulation.

The SMILES representation C#CCONC1=NC=CC(=C1F)C(=O)O\text{C}\#\text{C}\text{CONC}1=\text{NC}=\text{CC}(=\text{C}1\text{F})\text{C}(=\text{O})\text{O} highlights the propargyloxy-amine linkage and fluorine placement .

Physicochemical Properties

Key computed properties from PubChem include:

PropertyValue
Molecular Weight210.16 g/mol
XLogP3-AA1
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
Topological Polar SA71.5 Ų
Rotatable Bonds4

These properties suggest moderate lipophilicity (XLogP3-AA = 1) and significant polarity due to the carboxylic acid and amino groups .

Synthesis and Functionalization

Synthetic Routes

While no direct synthesis protocol for this compound is publicly documented, analogous aminopyridine derivatives are synthesized via:

  • Multi-component reactions involving vinyl azides, isonitriles, and alkynes under transition metal catalysis .

  • Post-functionalization of pre-formed pyridine cores through Sandmeyer reactions or nucleophilic substitutions .

For example, the MDPI study describes a method where vinyl azides react with alkynes and isonitriles in the presence of copper catalysts to yield multisubstituted aminopyridines . Adapting this approach could enable the incorporation of the propargyloxy-amine moiety.

Derivative Synthesis

The carboxylic acid group at position 4 allows further derivatization:

  • Esterification: Conversion to methyl or ethyl esters for enhanced membrane permeability.

  • Amide Formation: Coupling with amines to create bioisosteres with improved pharmacokinetic profiles.

Biological and Material Applications

Anticancer Activity

The compound’s structure aligns with pharmacophores used in kinase inhibitors. The carboxylic acid could chelate metal ions in catalytic sites, potentially inhibiting oncogenic kinases like EGFR or VEGFR.

Fluorescent Probes

Aminopyridines exhibit tunable fluorescence. While this compound’s quantum yield remains unmeasured, related derivatives show Φ\Phi values up to 0.81 when functionalized with electron-donating groups . Modifying the propargyloxy chain or introducing triazole rings via click chemistry may enhance emissive properties .

Comparative Analysis with Structural Analogs

The table below contrasts key features with related compounds:

CompoundMolecular FormulaDistinct Features
4-(Prop-2-yneoxy)anilineC10H11N\text{C}_{10}\text{H}_{11}\text{N}Lacks fluorination and carboxylic acid
3-FluoropyridineC5H4FN\text{C}_5\text{H}_4\text{FN}Simpler structure; no functional groups
6-Amino-pyridine derivativesVariesBroader biological activity spectrum

The presence of both fluorine and carboxylic acid in the subject compound distinguishes it from simpler analogs, enabling dual electronic and steric modulation .

Challenges and Future Directions

Synthetic Optimization

Current hurdles include:

  • Regioselectivity: Ensuring precise substitution on the pyridine ring.

  • Yield Improvement: Scaling up multi-step reactions while maintaining purity.

Advances in flow chemistry or enzymatic catalysis could address these issues.

Biological Screening

Priority research areas include:

  • In vitro assays: Testing against Gram-positive/negative bacteria and cancer cell lines.

  • ADMET profiling: Assessing absorption, distribution, and toxicity early in development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator